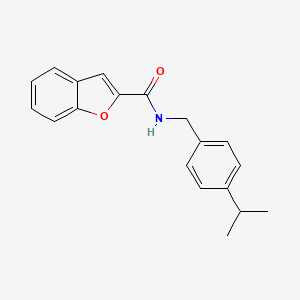

![molecular formula C16H12N4O2S B5569490 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of these compounds typically involves multi-step reactions starting with the formation of 5-aryl-2-acetylfurans followed by bromination, which leads to 2-bromo-1-(5-aryl-2-furyl)-ethanones. These intermediates are then reacted with amino-triazole thiols to form the desired products. For instance, the synthesis of novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives involves the reaction of 3-substituted-1H-1,2,4-triazole-5-thiol and chloroacetyl ferrocene in the presence of sodium hydride and potassium iodide at reflux (Liu et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated through X-ray crystallography, revealing the precise arrangement of atoms within the molecule. The study of 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone, for example, showcases how the oxadiazole ring forms dihedral angles with the benzene and triazole rings, indicating the spatial orientation of these functional groups (Xu et al., 2005).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and more, which can alter their molecular structure and, consequently, their chemical properties. For example, the conversion of 2-furylcarbinols with alkyl or aryl azides to highly functionalized 1,2,3-triazoles via cascade formal [3 + 2] cycloaddition/ring-opening demonstrates the reactivity of the furyl group in such compounds (Guo et al., 2014).

Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

Research highlights the synthesis and chemical properties of compounds related to 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone. For instance, Obushak et al. (2008) describe the arylation of 2-acetylfuran leading to various heterocyclic compounds, demonstrating the versatility of furan derivatives in synthesizing complex molecules (Obushak, Gorak, Matiichuk, & Lytvyn, 2008). Additionally, Ashley, Timpy, and Coombs (2018) explore the flow photo-Nazarov reactions of 2-furyl vinyl ketones, which contribute to the understanding of cyclization reactions in synthesizing furan-fused cyclopentanones (Ashley, Timpy, & Coombs, 2018).

Antimicrobial and Biological Activities

Kaushik et al. (2017) investigate ester-linked 1,4-disubstituted 1,2,3-triazoles with a furyl/thienyl moiety for their antimicrobial properties, demonstrating moderate to good activity against various bacteria and fungi (Kaushik, Luxmi, Singh, & Kumar, 2017). This research underscores the potential of furyl and triazolyl moieties in developing new antimicrobial agents.

Photophysical Properties

Liu et al. (2010) synthesized novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives and investigated their optical properties, revealing that these compounds exhibit significant fluorescence, which could be useful in developing photoluminescent materials (Liu, Xie, Zhao, Lian, Lv, Gong, & Shin, 2010).

Corrosion Inhibition

Jawad et al. (2020) study the effectiveness of triazolyl derivatives as corrosion inhibitors for mild steel in hydrochloric acid, indicating a potential application in protecting industrial materials (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Antituberculosis Activity

Mir, Siddiqui, and Comrie (1970) explore α-[5-(2-Furyl)-1,2,4-triazol-3-ylthio] acethydrazide and related compounds for their antituberculosis activity, contributing to the search for new therapeutic agents against Mycobacterium tuberculosis (Mir, Siddiqui, & Comrie, 1970).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-13(11-8-17-12-5-2-1-4-10(11)12)9-23-16-18-15(19-20-16)14-6-3-7-22-14/h1-8,17H,9H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGRXXUFSFJSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NNC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

methanone](/img/structure/B5569487.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)